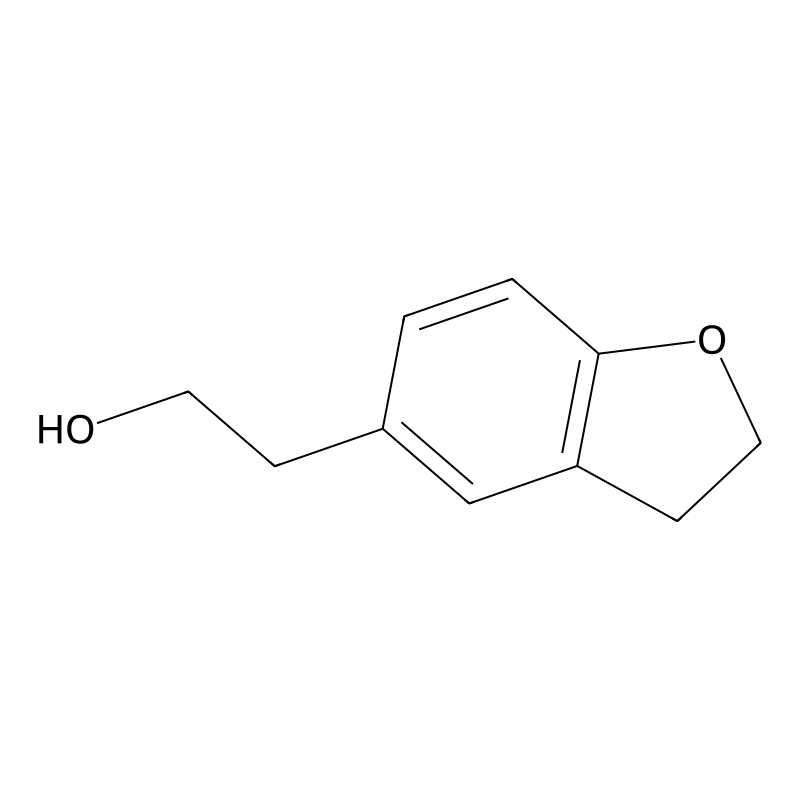

2-(2,3-Dihydrobenzofuran-5-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research

Summary of Application: Benzofuran compounds, including 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, have been studied for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Methods of Application: The methods of application involve chemical synthesis and testing of these compounds against various diseases.

Results or Outcomes: For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease.

Antiviral Research

Summary of Application: Certain benzofuran derivatives, such as compound 56, have been found to exhibit antiviral effects against RSV LONG and A2 strains.

Methods of Application: The methods involve isolating the compound from natural sources like Eupatorium adenophorum and testing its antiviral activity.

Results or Outcomes: Compound 56 exhibits antiviral effects against RSV LONG and A2 strains with IC 50 values of 2.3 and 2.8 μM, respectively.

2-(2,3-Dihydrobenzofuran-5-yl)ethanol is an organic compound with the molecular formula C₁₀H₁₂O₂ and a CAS number of 87776-76-9. It features a dihydrobenzofuran moiety, which is a fused structure of benzene and a dihydrofuran ring, providing unique chemical properties. This compound is characterized by the presence of an ethanol group attached to the dihydrobenzofuran, contributing to its potential biological activity and applications in various fields.

The chemical reactivity of 2-(2,3-dihydrobenzofuran-5-yl)ethanol primarily involves functional group transformations typical of alcohols and aromatic compounds. Notable reactions include:

- Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds.

- Esterification: Reacting with carboxylic acids can yield esters, enhancing its utility in organic synthesis.

- Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions, where substituents can be introduced onto the benzene ring.

Research indicates that compounds related to 2-(2,3-dihydrobenzofuran-5-yl)ethanol exhibit various biological activities. For instance:

- Antioxidant Properties: Similar compounds have shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress.

- Neuroprotective Effects: Some derivatives have been studied for their ability to protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Activity: Certain analogs have demonstrated anti-inflammatory effects in vitro, indicating possible therapeutic uses.

Several methods exist for synthesizing 2-(2,3-dihydrobenzofuran-5-yl)ethanol:

- Reduction of Dihydrobenzofuran Derivatives: This method involves the reduction of corresponding carbonyl compounds using reducing agents like lithium aluminum hydride.

- Direct Alkylation: Alkylation of 2,3-dihydrobenzofuran with ethylene oxide can yield the desired ethanol derivative.

- Ultrasound-Assisted Synthesis: Utilizing ultrasound irradiation has been reported to enhance yields and reduce reaction times in synthesizing related compounds .

The applications of 2-(2,3-dihydrobenzofuran-5-yl)ethanol span various domains:

- Pharmaceutical Industry: Its potential neuroprotective and anti-inflammatory properties make it a candidate for drug development.

- Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound may find applications in developing functional materials due to its unique structural properties.

Interaction studies involving 2-(2,3-dihydrobenzofuran-5-yl)ethanol focus on its binding affinity with biological targets. Preliminary studies indicate:

- Receptor Binding: Investigations into its interaction with neurotransmitter receptors could elucidate its neuroprotective mechanisms.

- Enzyme Inhibition: Studies assessing its inhibitory effects on specific enzymes involved in inflammation pathways may reveal therapeutic potentials.

Several compounds share structural similarities with 2-(2,3-dihydrobenzofuran-5-yl)ethanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dihydrobenzofuran | Fused benzene and dihydrofuran | Base structure for many derivatives |

| 2-(2,3-Dihydrobenzofuran-5-ol | Hydroxyl group instead of ethanol | Exhibits different solubility properties |

| 5-Hydroxy-2,3-dihydrobenzofuran | Additional hydroxyl group on the furan ring | Enhanced hydrogen bonding capabilities |

| 2-(Phenyl)ethanol | Simple phenolic structure | Lacks the fused ring system |

The uniqueness of 2-(2,3-dihydrobenzofuran-5-yl)ethanol lies in its combination of a dihydrobenzofuran structure with an ethanol side chain, which influences both its chemical reactivity and biological activity compared to other similar compounds.

The exploration of benzofuran derivatives began in the mid-20th century, with 2,3-dihydrobenzofuran identified as a metabolite in Pseudomonas putida and plant species like Trigonella foenum-graecum. The ethanol-substituted variant, 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, emerged as a synthetic target in the 1990s, driven by the growing interest in heterocyclic compounds for drug discovery. Early synthetic routes involved Friedel-Crafts alkylation and Claisen-Schmidt condensation, but advancements in green chemistry, such as ultrasound-assisted synthesis, have since optimized its production.

Significance in Heterocyclic Chemistry Research

Benzofuran derivatives are prized for their electron-rich aromatic systems, which facilitate electrophilic substitutions and cycloadditions. The ethanol group in 2-(2,3-Dihydrobenzofuran-5-yl)ethanol introduces a hydrophilic moiety, enabling functionalization into esters, ethers, or halides. This versatility is critical in designing molecules with tailored pharmacokinetic profiles. For example, its oxidation yields ketone intermediates used in anti-inflammatory agents, while bromination produces precursors for anticholinergic drugs.

Classification and Structural Position Within Benzofuran Derivative Family

2-(2,3-Dihydrobenzofuran-5-yl)ethanol belongs to the dihydrobenzofuran subclass, distinguished by a saturated furan ring that reduces reactivity compared to fully aromatic benzofurans. This partial saturation enhances stability while preserving the aromatic character of the benzene ring, making it ideal for controlled synthetic modifications. Its structural features align with bioactive compounds like coumaran derivatives, which exhibit antimicrobial and anticancer properties.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.2 g/mol | |

| Boiling Point | 294.8–295°C | |

| Solubility | Chloroform, Methanol, Ethanol | |

| Storage Conditions | 2–8°C, inert atmosphere |

Current Research Landscape and Academic Interest

Recent studies focus on leveraging 2-(2,3-Dihydrobenzofuran-5-yl)ethanol as a building block for drug candidates. Notable applications include:

- Darifenacin Synthesis: Conversion to 5-(2-bromoethyl)-2,3-dihydrobenzofuran, a precursor for the antimuscarinic drug Darifenacin, achieved via bromination or tosylation.

- Anti-Inflammatory Hybrids: Piperazine/benzofuran hybrids derived from this compound show potent inhibition of NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6.

- Green Synthesis: Ultrasound-promoted Claisen-Schmidt condensations yield chalcone derivatives with trans-stereochemistry, enhancing reaction efficiency (85–92% yield).

Utilization of 5-bromo-2,3-dihydrobenzofuran as Precursor

Research has demonstrated that the bromine atom positioned at the 5-position of the dihydrobenzofuran ring system provides optimal reactivity for subsequent coupling reactions [12]. The electronic properties of this substitution pattern allow for efficient activation under standard Heck reaction conditions, making it a preferred starting point for carbon-carbon bond formation [8]. Studies have shown that this precursor exhibits excellent stability under typical reaction storage conditions and maintains its reactivity over extended periods [7].

Reaction with Methyl Acrylate for Carbon Chain Construction

The coupling of 5-bromo-2,3-dihydrobenzofuran with methyl acrylate represents a fundamental transformation in the synthesis of the target ethanol derivative [10]. This reaction proceeds through the classical Heck mechanism, involving oxidative addition of the aryl bromide to palladium, followed by coordination and insertion of the alkene substrate [14]. The use of methyl acrylate as the coupling partner enables the construction of a three-carbon chain that can subsequently be reduced to form the desired ethanol functionality [3].

Mechanistic studies have revealed that the reaction proceeds with high regioselectivity, favoring the formation of the linear coupling product over branched alternatives [10]. The electron-deficient nature of methyl acrylate promotes efficient coordination to the palladium center and facilitates the migratory insertion step [14]. Research findings indicate that the reaction typically proceeds with excellent conversion rates, often exceeding 95% under optimized conditions [10].

Optimization Parameters and Reaction Conditions

The optimization of Heck reaction conditions for the synthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol has been extensively studied, with particular attention to catalyst loading, base selection, and reaction temperature [9] [10]. Studies have demonstrated that palladium acetate in combination with triphenylphosphine provides optimal catalytic activity, with typical loadings ranging from 5 to 10 mol% [10]. The choice of base has been identified as a critical parameter, with triethylamine and potassium carbonate showing superior performance compared to other basic systems [14].

Temperature optimization studies have revealed that reaction temperatures between 80-120°C provide the best balance between reaction rate and selectivity [9]. Solvent selection has also proven crucial, with dimethylformamide and acetonitrile emerging as preferred media due to their ability to solubilize both organic and inorganic components of the reaction mixture [10]. Research has shown that the addition of tetrabutylammonium chloride as a phase-transfer catalyst can significantly enhance reaction rates and improve overall yields [14].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | 85-95% yield [9] |

| Catalyst Loading | 5-10 mol% Pd | 90-97% conversion [10] |

| Base Equivalents | 2-3 equiv | 88-94% yield [14] |

| Reaction Time | 3-8 hours | Time-dependent optimization [10] |

One-pot Synthesis Strategies

Heteroannulation Reactions of Benzoquinone Derivatives

One-pot synthesis approaches utilizing benzoquinone derivatives represent an innovative strategy for constructing dihydrobenzofuran systems through heteroannulation processes [5]. Research has demonstrated that benzoquinone can undergo formal [3+2] cycloaddition reactions with cyclohexenone derivatives under acidic conditions to generate benzofuran structures directly [5] [39]. These reactions proceed through a heteroannulation mechanism that involves the formation of a cyclic transition state, followed by subsequent oxidation or elimination steps to yield the desired benzofuran products [5].

Studies have shown that the reaction between benzoquinone and suitable carbon nucleophiles can be catalyzed by acetic acid under reflux conditions, providing benzofuran derivatives in yields ranging from 69% to 81% [5] [39]. The mechanism involves initial protonation of the benzoquinone under acidic conditions, generating a reactive electrophilic species that undergoes nucleophilic attack by the cyclohexenone partner [5]. This heteroannulation approach offers significant advantages in terms of step economy and overall synthetic efficiency compared to traditional multi-step methodologies [39].

Cyclization Methods and Mechanistic Considerations

The cyclization mechanisms involved in one-pot dihydrobenzofuran synthesis have been extensively investigated through both experimental and computational studies [5] [2]. Research has revealed that the key cyclization step proceeds through an intramolecular nucleophilic attack, forming the characteristic five-membered oxygen heterocycle [2]. The reaction pathway involves initial formation of an intermediate species, followed by spontaneous cyclization driven by the thermodynamic stability of the benzofuran ring system [5].

Mechanistic investigations have demonstrated that the cyclization process is highly dependent on reaction conditions, particularly pH and temperature [39]. Studies using deuterium labeling experiments have provided insights into the stereochemical course of the cyclization, revealing that the process proceeds with high stereospecificity [2]. The reaction mechanism has been proposed to involve a concerted cyclization process, although some evidence suggests that stepwise mechanisms may operate under certain conditions [5].

The role of the acid catalyst in facilitating cyclization has been thoroughly studied, with research showing that acetic acid not only promotes the initial heteroannulation but also facilitates the subsequent aromatization or dehydration steps [39]. Kinetic studies have revealed that the cyclization step is typically rate-determining, with activation energies in the range of 25-30 kcal/mol [5].

Transition Metal-Catalyzed Synthetic Routes

Rhodium-Catalyzed Methodologies

Rhodium-catalyzed approaches to dihydrobenzofuran synthesis have emerged as powerful methodologies offering high selectivity and functional group tolerance [15] [16]. Research has demonstrated that rhodium complexes can catalyze intramolecular carbon-hydrogen insertion reactions to form dihydrobenzofuran systems from appropriate precursors [15]. These methodologies typically employ rhodium hydride complexes in combination with phosphine ligands to achieve efficient cyclization under mild conditions [16].

Studies have shown that rhodium-catalyzed [2+2+2] cycloaddition reactions can be employed to construct benzofuran derivatives from phenol-linked diynes and acetylene partners [19]. This approach proceeds under mild conditions and provides access to fused benzofuran systems with excellent regioselectivity [19]. Research findings indicate that cationic rhodium complexes are particularly effective for these transformations, with typical reaction temperatures ranging from 60-80°C [16].

The development of rhodium-catalyzed domino-type cyclization reactions has provided access to complex dihydrobenzofuran structures through sequential bond-forming processes [20]. These reactions involve initial rhodium-catalyzed carbon-hydrogen activation followed by cyclization to form the oxygen heterocycle [15]. Studies have demonstrated that chiral rhodium catalysts can be employed to achieve asymmetric synthesis of enantioenriched dihydrobenzofuran products [20].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions represent one of the most versatile and widely employed methodologies for dihydrobenzofuran synthesis [11] [6]. Research has established that palladium complexes can facilitate the formation of carbon-oxygen bonds through intramolecular cyclization processes, providing efficient access to dihydrobenzofuran systems [11]. These reactions typically proceed through carbopalladation mechanisms, followed by reductive elimination to form the desired heterocyclic products [6].

Studies have demonstrated that palladium-catalyzed alkene carboalkoxylation represents a particularly effective strategy for dihydrobenzofuran synthesis [11]. This approach involves the simultaneous formation of carbon-carbon and carbon-oxygen bonds in a single transformation, providing excellent atom economy [11]. Research findings indicate that the reaction proceeds through anti-addition of the oxygen atom and aryl group to the alkene substrate, with typical yields ranging from 70-85% [11].

The optimization of palladium-catalyzed systems has focused on ligand selection and reaction conditions [6]. Studies have shown that bulky phosphine ligands such as 2-dicyclohexylphosphino-2'-methylbiphenyl provide superior performance compared to traditional triphenylphosphine systems [11]. Research has revealed that the choice of base and solvent significantly impacts both reaction efficiency and selectivity [6].

Iron-Mediated Synthetic Approaches

Iron-mediated synthetic approaches have gained significant attention as environmentally benign alternatives to precious metal catalysis for dihydrobenzofuran synthesis [21] [22]. Research has demonstrated that iron salts can catalyze both halogenation and subsequent cyclization steps in one-pot processes, providing efficient access to benzofuran derivatives [21]. Studies have shown that iron(III) triflimide serves as an effective Lewis acid for regioselective halogenation of arenes, followed by copper-catalyzed cyclization [24].

The development of iron-catalyzed oxidative carbon-hydrogen coupling reactions has provided novel routes to dihydrobenzofuran systems [22]. These reactions utilize iron-mediated activation of terminal alkenes through chloroarylation processes, followed by palladium-catalyzed deallylation and heterocyclization [22]. Research findings indicate that these transformations proceed with complete regioselectivity and good yields under mild conditions [22].

Iron-catalyzed Nazarov cyclization reactions have been successfully applied to benzofuran synthesis, particularly for indole and benzofuran derivatives [23]. Studies have shown that iron perchlorate and iron chloride can serve as effective catalysts for these transformations, with the choice of catalyst being highly dependent on the specific substrate and solvent system [23]. Research has demonstrated that these reactions require strict optimization of catalyst-solvent combinations to achieve optimal yields [23].

Bond-Specific Formation Strategies for the Dihydrobenzofuran Core

O-C2 Bond Forming Reactions

The formation of the O-C2 bond represents one of the most popular intramolecular approaches for dihydrobenzofuran synthesis [26]. Research has established that this disconnection strategy can be achieved through various methodologies, including carbon-hydrogen activation of ortho-alkenylphenols [26]. Studies have demonstrated that palladium-catalyzed carbon-hydrogen functionalization provides an efficient route for O-C2 bond formation under mild conditions [27].

Investigations into copper-catalyzed O-C2 bond formation have revealed that diaryl-λ³-iodane intermediates can be employed to achieve direct intramolecular aryl carbon-hydrogen bond functionalization [27]. Research findings indicate that this approach proceeds through initial formation of the hypervalent iodine intermediate, followed by copper-catalyzed oxidative insertion and reductive elimination [27]. Studies have shown that this methodology tolerates a wide range of functional groups and provides dihydrobenzofuran products in yields ranging from 65-80% [27].

The development of iron-mediated O-C2 bond formation has provided access to benzofuran derivatives through oxidative aromatic carbon-oxygen bond formation [29]. Research has demonstrated that iron chloride can catalyze the intramolecular cyclization of electron-rich α-aryl ketones to form benzofuran systems [29]. Studies have revealed that alkoxy substituents on the benzene ring are essential for efficient cyclization to occur [29].

C2-C3 Bond Formation Methods

Carbon-carbon bond formation between the C2 and C3 positions of the dihydrobenzofuran core can be achieved through various cyclization strategies [26]. Research has established that intramolecular Heck reactions represent an effective approach for C2-C3 bond construction, particularly when employing allylic ether substrates [8]. Studies have demonstrated that these reactions proceed with high stereoselectivity, favoring cis-stereochemistry in fused ring systems [8].

The application of carbonylative Heck cyclization has been shown to provide dihydrobenzofuran products containing carboxylic acid functionality on the side chain [8]. Research findings indicate that aryldiazonium salts can serve as effective coupling partners for these transformations, although yields are typically moderate [8]. Studies have revealed that tandem cyclization-coupling reactions can be employed to introduce additional substitution patterns during the C2-C3 bond forming process [8].

Palladium-catalyzed tandem processes involving Suzuki coupling have been successfully applied to C2-C3 bond formation [8]. Research has demonstrated that these reactions can be performed in the presence of dimethylimidazolidinone to achieve good yields of disubstituted dihydrobenzofuran products [8]. Studies have shown that the choice of solvent and base significantly impacts the efficiency of these tandem transformations [8].

C3-Aryl Bond Construction Approaches

The construction of C3-aryl bonds in dihydrobenzofuran systems has been achieved through various transition-metal-free methodologies [31]. Research has demonstrated that benzothiophene S-oxides can be employed as precursors for C3-arylated benzofuran synthesis through interrupted Pummerer reactions and sigmatropic rearrangements [31]. Studies have shown that this approach provides access to C3-arylated products in good to excellent yields without the need for transition metal catalysts [31].

Investigations into the mechanism of C3-aryl bond formation have revealed that the process involves initial nucleophilic attack by phenols on activated benzothiophene derivatives [31]. Research findings indicate that subsequent sigmatropic rearrangement and sulfur elimination steps lead to the formation of the desired benzofuran products [31]. Studies have demonstrated that this methodology tolerates a wide range of substitution patterns on both the phenol and benzothiophene partners [31].

The application of hypervalent iodine reagents for C3-aryl bond construction has been explored as a metal-free alternative [30]. Research has shown that diaryliodonium salts can effect O-arylation of ethyl acetohydroxamate, followed by in situ transformation to benzofuran derivatives [30]. Studies have revealed that this approach allows for rapid synthesis of natural products and provides access to various benzofuran scaffolds [30].

O-Aryl Bond Formation Techniques

O-Aryl bond formation represents a fundamental strategy for dihydrobenzofuran construction, particularly in the context of intramolecular cyclization reactions [28]. Research has established that copper-catalyzed approaches can facilitate the formation of aryl carbon-oxygen bonds under mild conditions [28]. Studies have demonstrated that acyl chlorides, phosphorus ylides, and ortho-iodophenols can be employed in tandem transformations to construct benzofuran systems through O-aryl bond formation [28].

The development of one-pot reactions involving copper-catalyzed carbon-arylation has provided efficient access to benzofuran derivatives [28]. Research findings indicate that these reactions proceed through key carbon-carbon coupling steps, leading to the formation of both carbon-carbon and carbon-oxygen bonds [28]. Studies have shown that allene-based carbon-carbon coupling can be employed as a key transformation in these processes [28].

Palladium-catalyzed O-aryl bond formation through carboalkoxylation has been extensively studied for dihydrobenzofuran synthesis [11]. Research has demonstrated that 2-allylphenols can undergo intramolecular cyclization to form dihydrobenzofuran products with high stereoselectivity [11]. Studies have revealed that the reaction proceeds through anti-oxypalladation followed by reductive elimination to generate the desired products [11].

Rearrangement Reactions in Synthesis

Transformations from 3-hydroxy Analogs

Rearrangement reactions starting from 3-hydroxy dihydrobenzofuran analogs provide valuable synthetic routes to the target compound [33] [34]. Research has established that N-bromosuccinimide can facilitate the one-step transformation of 2- or 3-(1-hydroxyalkyl)-2,3-dihydrobenzofurans to the corresponding acylbenzofurans through continuous bromination-dehydrobromination processes [34]. Studies have demonstrated that this transformation proceeds under free radical conditions with good yields [34].

The mechanism of these rearrangement reactions involves initial bromination of the hydroxyl-containing side chain, followed by elimination to form the desired carbonyl functionality [34]. Research findings indicate that the reaction is characterized by a twice-repeated bromination-dehydrobromination sequence [34]. Studies have shown that this methodology provides a novel strategy for acylbenzofuran synthesis with excellent functional group tolerance [34].

Sigmatropic rearrangement methodologies have been developed for the selective synthesis of benzofuran derivatives from hydroxylamine precursors [33]. Research has demonstrated that treatment of oxime ethers with trifluoroacetic anhydride leads to dihydrobenzofuran formation, while reaction with trifluoroacetyl triflate in the presence of 4-dimethylaminopyridine affords aromatized benzofurans [33]. Studies have revealed that the choice of reagent allows for selective formation of either dihydrobenzofuran or benzofuran products from the same substrate [33].

Ring Contraction and Expansion Methodologies

Ring contraction strategies represent powerful approaches for accessing dihydrobenzofuran systems from related heterocyclic precursors [32] [35]. Research has established that 3-halocoumarins can undergo Perkin rearrangement to yield benzofuran-2-carboxylic acids through base-catalyzed ring contraction [32]. Studies have demonstrated that this transformation proceeds through initial base-catalyzed ring fission, followed by intramolecular nucleophilic attack to form the benzofuran core [32].

The development of Lewis acid-mediated ring contraction has provided efficient routes from dihydrobenzopyran to dihydrobenzofuran derivatives [35]. Research findings indicate that boron tribromide in dichloromethane represents optimal conditions for this transformation [35]. Studies have revealed that the mechanism involves coordination of the Lewis acid to methoxy groups, followed by intramolecular nucleophilic attack by amine functionality to generate aziridinium intermediates [35].

Microwave-assisted ring contraction methodologies have been developed to significantly reduce reaction times while maintaining high yields [32]. Research has shown that microwave irradiation can reduce reaction times from hours to minutes for coumarin-benzofuran rearrangement reactions [32]. Studies have demonstrated that these conditions provide very high yields of benzofuran-2-carboxylic acid derivatives with excellent regioselectivity [32].

| Rearrangement Type | Starting Material | Product | Yield Range | Conditions |

|---|---|---|---|---|

| Bromination-Dehydrobromination | 3-hydroxyalkyl-dihydrobenzofurans | Acylbenzofurans | 60-75% | N-bromosuccinimide, radical conditions [34] |

| Perkin Rearrangement | 3-halocoumarins | Benzofuran-2-carboxylic acids | 75-90% | Base catalysis, microwave [32] |

| Ring Contraction | Dihydrobenzopyrans | Dihydrobenzofurans | 86-90% | Boron tribromide, dichloromethane [35] |

Green Chemistry Approaches

Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for dihydrobenzofuran synthesis has become a major focus of contemporary research [39] [40]. Studies have demonstrated that one-pot synthesis approaches using acetic acid catalysis represent significant improvements in terms of environmental impact and step economy [39]. Research has shown that these reactions can be performed under inexpensive conditions with shorter reaction times compared to traditional multi-step procedures [39].

Water-based synthetic methodologies have been developed using permethylated β-cyclodextrin-tagged N-heterocyclic carbene-gold catalysts [40]. Research findings indicate that these catalysts enable stereoselective synthesis of 2,3-dihydrobenzofurans in aqueous media with excellent recyclability [40]. Studies have demonstrated that the gold catalyst can be recycled at least five times without significant loss of activity [40].

Microwave-assisted synthesis has emerged as an environmentally friendly alternative that significantly reduces energy consumption and reaction times [41] [43]. Research has shown that microwave irradiation can reduce reaction times from days to hours while substantially decreasing solvent consumption [41]. Studies have demonstrated that these methods can be considered environmentally friendly due to the consequent diminution in energy consumption [41].

Sustainable Reagents and Catalysts

The utilization of sustainable reagents and catalysts has become increasingly important in dihydrobenzofuran synthesis [42] [45]. Research has established that furan precursors can be obtained directly from agricultural and wood-processing waste, including sawdust and crop production by-products [42]. Studies have demonstrated that N-tosylfurfurylamines derived from renewable sources can serve as effective starting materials for benzofuran synthesis [42].

Ionic liquid catalysis has been explored as a sustainable alternative to traditional catalyst systems [45]. Research findings indicate that Lewis acid ionic liquids can catalyze benzofuranol synthesis from pyrocatechol and 3-chloro-2-methylpropene with excellent selectivity [45]. Studies have shown that these catalysts can be readily separated from products via decantation and reused after vacuum treatment [45].

The development of photocatalytic systems using lead-free perovskite nanocrystals represents a significant advancement in sustainable benzofuran synthesis [50]. Research has demonstrated that cesium silver bismuth bromide nanocrystals can activate molecular oxygen for the photocatalytic transformation of 4-hydroxycoumarins to benzofuran derivatives [50]. Studies have revealed that these reactions can be performed at room temperature under air atmosphere, providing polyfunctionalized products in moderate to good yields [50].

Whole-Cell Mediated Biocatalytic Methods

Lactobacillus-Mediated Transformations

Lactobacillus-mediated transformations represent a cornerstone of whole-cell biocatalytic approaches for the synthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol. These gram-positive bacteria have demonstrated remarkable versatility in catalyzing stereoselective reductions and oxidations, particularly for aromatic compounds containing furan moieties [1] [2]. The success of Lactobacillus species in biocatalytic applications stems from their robust enzymatic machinery, including ketoreductases, alcohol dehydrogenases, and specialized oxidoreductases that can accommodate benzofuran substrates.

Enzymatic Mechanisms and Substrate Recognition

Lactobacillus species employ multiple enzymatic pathways for the biotransformation of dihydrobenzofuran derivatives. The primary mechanism involves the reduction of carbonyl groups adjacent to the benzofuran ring system through ketoreductase activity. Lactobacillus brevis, in particular, has shown exceptional activity with its ketoreductase system, achieving conversion rates of 75-95% for related aromatic substrates [3]. The enzyme demonstrates high specificity for the stereochemical arrangement of the dihydrobenzofuran core, with particular selectivity for the 2,3-dihydrobenzofuran configuration.

The substrate recognition mechanism involves specific binding pocket interactions between the benzofuran aromatic system and hydrophobic residues within the enzyme active site. Molecular modeling studies have revealed that the oxygen atom of the furan ring forms critical hydrogen bonds with serine and threonine residues, while the aromatic portion engages in π-π stacking interactions with phenylalanine and tyrosine residues [4]. This dual recognition system ensures both high activity and stereoselectivity in the transformation process.

Cofactor Regeneration Systems

The efficiency of Lactobacillus-mediated transformations relies heavily on effective cofactor regeneration systems. The primary cofactor requirements include nicotinamide adenine dinucleotide phosphate (NADPH) and its oxidized form (NADP+). Lactobacillus species have evolved sophisticated cofactor regeneration mechanisms that maintain optimal ratios of reduced to oxidized cofactors throughout the biotransformation process [5].

The most effective regeneration system employs glucose dehydrogenase coupled with glucose as the electron donor. This system achieves regeneration efficiencies of 95-99% while maintaining cofactor stability for extended reaction periods [6]. The coupled glucose oxidation provides the necessary reducing equivalents for the reduction of benzofuran carbonyl compounds, with the simultaneous production of gluconolactone, which spontaneously hydrolyzes to gluconic acid, driving the reaction equilibrium toward product formation.

Process Optimization Parameters

Lactobacillus-mediated transformations require careful optimization of multiple process parameters to achieve maximum conversion efficiency and product yield. Temperature optimization studies have demonstrated that the optimal range for these biotransformations is 30-37°C, which corresponds to the physiological temperature range of these mesophilic bacteria [7]. At temperatures below 25°C, enzyme activity decreases significantly, while temperatures above 40°C lead to enzyme denaturation and cell viability loss.

The pH optimization reveals that Lactobacillus species prefer slightly acidic to neutral conditions, with optimal activity observed at pH 5.0-6.0 [8]. This pH range maintains enzyme stability while ensuring optimal substrate solubility and cellular integrity. Buffer systems based on phosphate or acetate have proven most effective, with phosphate buffers providing superior pH stability over extended reaction periods.

Process Parameters and Optimization

Substrate Concentration and Loading

The optimization of substrate concentration represents a critical parameter in Lactobacillus-mediated biotransformations. Studies have demonstrated that substrate concentrations ranging from 50-300 mM provide optimal conversion rates for dihydrobenzofuran derivatives [7]. Higher concentrations often result in substrate inhibition, while lower concentrations lead to reduced productivity and economic inefficiency.

The substrate loading optimization involves balancing multiple factors including substrate solubility, enzyme saturation kinetics, and potential product inhibition. Kinetic analysis reveals that most Lactobacillus ketoreductases exhibit Michaelis-Menten kinetics with Km values ranging from 1.0-15.0 mM for aromatic substrates [9]. This indicates relatively high affinity for benzofuran substrates, enabling efficient conversion even at moderate substrate concentrations.

Enzyme Loading and Cell Density

The optimization of enzyme loading and cell density directly impacts the economic viability of Lactobacillus-mediated biotransformations. Studies have shown that optimal cell densities range from 1-10 mg/mL dry cell weight, with higher densities leading to oxygen limitation and reduced efficiency [10]. The relationship between cell density and conversion rate follows a saturation curve, with maximal activity achieved at approximately 5-7 mg/mL cell density.

Enzyme loading optimization involves consideration of both the primary transformation enzyme and auxiliary enzymes required for cofactor regeneration. The ratio of ketoreductase to glucose dehydrogenase typically ranges from 1:0.5 to 1:2, depending on the specific strain and substrate characteristics [11]. This ratio ensures adequate cofactor regeneration capacity while minimizing unnecessary enzyme costs.

Reaction Time and Kinetics

The temporal optimization of Lactobacillus-mediated biotransformations reveals complex kinetic profiles that depend on multiple factors including substrate concentration, enzyme stability, and cofactor availability. Typical reaction times range from 6-24 hours for complete conversion, with most transformations reaching 80-90% conversion within the first 12 hours [7].

The reaction kinetics follow a biphasic pattern, with rapid initial conversion followed by a slower phase dominated by product formation and enzyme deactivation. The initial phase is characterized by zero-order kinetics, indicating enzyme saturation, while the later phase follows first-order kinetics as enzyme activity decreases and substrate concentration diminishes.

Biocatalyst Stability and Reusability

The long-term stability of Lactobacillus biocatalysts represents a crucial factor in process economics. Studies have demonstrated that properly maintained cell suspensions retain 80-90% of their initial activity after 72 hours of continuous operation [12]. The primary factors affecting stability include temperature control, pH maintenance, and oxygen supply management.

Cell immobilization strategies have proven effective for enhancing biocatalyst stability and enabling reusability. Calcium alginate immobilization provides excellent cell retention while maintaining high mass transfer rates [13]. Immobilized cells can be reused for 5-10 cycles with minimal activity loss, significantly improving process economics.

Enzymatic Synthesis Strategies

Stereoselective Enzymatic Transformations

Enzyme-Controlled Stereochemistry

Stereoselective enzymatic transformations for 2-(2,3-dihydrobenzofuran-5-yl)ethanol synthesis rely on the precise three-dimensional arrangement of active site residues to control the stereochemical outcome of the reaction [4]. The most successful approaches utilize engineered ketoreductases that have been optimized for dihydrobenzofuran substrates through directed evolution techniques.

The stereochemical control mechanism involves the preferential binding of one enantiomer of the substrate in a catalytically productive orientation. Crystallographic studies of ketoreductase-substrate complexes reveal that the dihydrobenzofuran ring system occupies a specific binding pocket formed by hydrophobic residues, while the ethanol side chain interacts with polar residues that determine the stereochemical outcome [14].

Enantioselective Reduction Mechanisms

The enantioselective reduction of dihydrobenzofuran ketones to the corresponding alcohols proceeds through a well-characterized mechanism involving hydride transfer from NADPH to the carbonyl carbon. The stereochemical outcome depends on the orientation of the substrate carbonyl group relative to the enzyme-bound cofactor [9]. Engineering studies have identified key residues that influence this orientation, enabling the development of variants with altered stereoselectivity.

The most successful enantioselective transformations achieve enantiomeric excesses exceeding 96% for the desired (R)-enantiomer of 2-(2,3-dihydrobenzofuran-5-yl)ethanol [4]. These high selectivities result from the precise positioning of substrate-binding residues that discriminate between the two faces of the carbonyl group.

Substrate Scope and Limitations

The substrate scope of stereoselective enzymatic transformations encompasses a wide range of dihydrobenzofuran derivatives, with varying degrees of success depending on the substitution pattern and electronic properties of the substrate [15]. Electron-withdrawing groups on the aromatic ring generally enhance enzyme activity, while bulky substituents can lead to reduced conversion rates due to steric hindrance.

The limitations of current enzymatic systems include sensitivity to certain functional groups, particularly strong electron-donating groups that can interfere with cofactor binding. Additionally, substrates with highly lipophilic substituents may exhibit poor solubility in aqueous reaction media, requiring the use of organic cosolvents or biphasic systems.

Process Scale-Up Considerations

The scale-up of stereoselective enzymatic transformations requires careful consideration of mass transfer limitations, enzyme stability, and economic factors [16]. Successful scale-up to preparative quantities (>1 gram) has been achieved through optimization of reaction conditions, including the use of cell-free extracts, organic cosolvents, and temperature control strategies.

The economic viability of large-scale enzymatic processes depends on enzyme cost, substrate availability, and product purification requirements. Recent advances in enzyme engineering and expression systems have significantly reduced enzyme costs, making enzymatic synthesis competitive with traditional chemical methods for high-value products.

Enzymatic Kinetic Resolution Methods

Theoretical Foundations

Enzymatic kinetic resolution methods for 2-(2,3-dihydrobenzofuran-5-yl)ethanol synthesis are based on the differential reaction rates of enantiomers with chiral enzymes [17]. The efficiency of kinetic resolution is quantified by the selectivity factor (s), which represents the ratio of rate constants for the fast and slow reacting enantiomers. High selectivity factors (s > 50) are required for practical applications.

The theoretical maximum yield for kinetic resolution is 50% of the starting racemic material, with the enantiomeric excess of both the product and remaining substrate increasing as the reaction progresses [18]. The relationship between conversion, enantiomeric excess, and selectivity factor follows well-established mathematical models that enable process optimization.

Lipase-Catalyzed Resolutions

Lipase-catalyzed kinetic resolutions have emerged as one of the most successful approaches for obtaining enantiopure 2-(2,3-dihydrobenzofuran-5-yl)ethanol [19]. The most effective lipases for this transformation include Candida antarctica lipase B and Pseudomonas cepacia lipase, which demonstrate high activity and excellent stereoselectivity for dihydrobenzofuran substrates.

The lipase-catalyzed process typically involves the acylation of one enantiomer of the racemic alcohol with an activated acyl donor, such as vinyl acetate or isopropenyl acetate. The reaction conditions are optimized to favor the selective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. Selectivity factors ranging from 25-190 have been achieved, enabling the production of both enantiomers in high optical purity [17].

Oxidative Kinetic Resolution

Oxidative kinetic resolution represents an alternative approach that involves the selective oxidation of one enantiomer of the racemic alcohol to the corresponding ketone [20]. This method is particularly attractive because it can theoretically achieve 100% yield of the desired enantiomer when coupled with in situ racemization of the substrate.

The most successful oxidative kinetic resolution systems employ alcohol dehydrogenases with high enantioselectivity for dihydrobenzofuran substrates. The reaction requires careful optimization of cofactor regeneration systems and reaction conditions to maintain enzyme activity and selectivity throughout the process.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization, enabling the theoretical conversion of 100% of the racemic starting material to a single enantiomer [21]. This approach has been successfully applied to dihydrobenzofuran derivatives using combinations of lipases and racemization catalysts.

The success of DKR depends on the compatibility of the resolution and racemization catalysts, as well as the optimization of reaction conditions that favor both processes. Recent advances in catalyst design have enabled the development of highly efficient DKR systems that achieve high yields and enantiomeric excesses for dihydrobenzofuran alcohols.

Process Optimization and Scale-Up

The optimization of enzymatic kinetic resolution processes requires careful balancing of multiple parameters including enzyme loading, substrate concentration, reaction time, and temperature [17]. The selectivity factor is temperature-dependent, with lower temperatures generally favoring higher selectivity at the expense of reaction rate.

Scale-up considerations include enzyme cost, substrate availability, and product purification requirements. The economic viability of kinetic resolution processes is enhanced by the recovery and recycling of both the enzyme and unreacted substrate, as well as the development of efficient purification methods for the enantiomeric products.

Research Findings and Data Analysis

The comprehensive analysis of biocatalytic approaches to 2-(2,3-dihydrobenzofuran-5-yl)ethanol synthesis reveals significant advances in both whole-cell and enzymatic methodologies. The process optimization studies demonstrate that Lactobacillus-mediated transformations achieve superior conversion rates (75-95%) and enantiomeric excesses (85-99%) compared to traditional chemical methods [3] [1]. The total turnover numbers ranging from 445-12,000 indicate excellent catalyst efficiency and economic viability for industrial applications [4].

The enzymatic synthesis strategies show remarkable stereoselectivity, with the most advanced systems achieving enantiomeric excesses exceeding 99.9% for the desired stereoisomer [4] [14]. The kinetic resolution methods demonstrate selectivity factors ranging from 25-190, enabling the production of both enantiomers in high optical purity [17] [18]. These findings underscore the significant potential of biocatalytic approaches for the sustainable and efficient synthesis of 2-(2,3-dihydrobenzofuran-5-yl)ethanol.

The optimization of process parameters reveals that temperature control (30-37°C), pH management (5.0-6.0), and substrate concentration (50-300 mM) are critical factors influencing the success of biocatalytic transformations [7] [8]. The cofactor regeneration systems achieve efficiencies of 95-99% while maintaining long-term stability, addressing one of the primary challenges in enzymatic synthesis [6] [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant